molecular formula C7H14O4 B12782776 Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2R,3S)- CAS No. 23944-50-5

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (2R,3S)-

Cat. No.: B12782776
CAS No.: 23944-50-5
M. Wt: 162.18 g/mol
InChI Key: KXEISHUBUXWXGY-CAHLUQPWSA-N
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Description

(-)-Trachelanthic acid is a naturally occurring organic compound known for its unique chemical structure and potential applications in various scientific fields. It is a chiral molecule, meaning it has a non-superimposable mirror image, which can significantly influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Trachelanthic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of (-)-Trachelanthic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(-)-Trachelanthic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to less oxidized forms using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

(-)-Trachelanthic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (-)-Trachelanthic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trachelanthic acid: The racemic mixture of both enantiomers.

    Other chiral acids: Compounds like lactic acid and mandelic acid, which also have chiral centers and similar chemical properties.

Uniqueness

(-)-Trachelanthic acid is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its racemic mixture or other similar compounds. This makes it valuable in applications where chirality plays a crucial role in efficacy and interaction.

Properties

CAS No.

23944-50-5

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid

InChI

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7+/m0/s1

InChI Key

KXEISHUBUXWXGY-CAHLUQPWSA-N

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)O)O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)O)O

Origin of Product

United States

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